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Compound of Interest

Compound Name: L 756423

Cat. No.: B1674085

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial data and outcomes for L-
756423, an investigational anti-HIV drug, in the context of other HIV-1 protease inhibitors of its
time. Due to the limited publicly available quantitative data for L-756423, this guide will focus
on its known clinical trial protocol and compare it with the more extensively documented clinical
trial outcomes of Indinavir, a widely used HIV-1 protease inhibitor.

Comparative Clinical Trial Data

While specific quantitative outcomes for the L-756423 Phase 2 trial (NCT00002452) have not
been publicly released, the following table summarizes the available information and provides a
comparison with a representative Phase 3 trial of Indinavir.
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Indinavir (in combination with

Parameter L-756423 (NCT00002452) . . L
Zidovudine and Lamivudine)
A Multicenter, Open-Label,
Pilot Study to Evaluate the
Safety and Activity of L-
756423/Indinavir Sulfate, A Study of Three Different Anti-
Official Title 800/400 Mg b.i.d. in HIV Drug Combinations in HIV-
Combination With Two nRTIs Infected Patients
in HIV-Infected Patients Who
Failed an Indinavir Containing
Regimen
Phase 2 3

Primary Purpose

To assess the safety and
efficacy (viral load reduction) of
L-756423 in combination with

Indinavir

To evaluate the safety and
efficacy of Indinavir in
combination with other

antiretrovirals

Patient Population

HIV-positive patients who have
previously been treated with
and failed an Indinavir-

containing regimen

Antiretroviral therapy-naive
HIV-1 infected subjects

L-756423 plus Indinavir plus

two licensed nucleoside

Indinavir in combination with

Intervention ) S Zidovudine (AZT) and
reverse transcriptase inhibitors o
Lamivudine (3TC)
(NRTIs)
) 12 weeks (with a possible 24 weeks for the initial study,
Duration

extension to 16 weeks)

with long-term follow-up

Primary Outcome Measures

Safety and reduction in plasma
viral RNA

Proportion of patients with
plasma HIV-1 RNA below 500

copies/mL

Quantitative Outcomes

Data not publicly available

>80% of patients achieved HIV
RNA levels <500 copies/mL at

24 weeks
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Measured at weeks 2, 4, 8,

CD4 Cell Count Change Significant increases observed

and 12

Experimental Protocols
L-756423 (NCT00002452) Protocol Summary

Based on the available information, the experimental protocol for the L-756423 clinical trial was

as follows:

Study Design: A multicenter, open-label, pilot study.

Participants: 30 HIV-infected patients who had previously failed a regimen containing
Indinavir.

Treatment Regimen: All patients received L-756423 in combination with Indinavir and two
licensed NRTIs. At least one of the NRTIs was new to the patient.

Assessments:

o Physical examinations and laboratory tests (blood and urine) were conducted at weeks 1,
2,4, 6, 8, and 12, and two weeks post-study.

o Plasma viral RNA was measured at weeks 1, 2, 4, 6, 8, and 12.

o CD4 cell counts were measured at weeks 2, 4, 8, and 12.

Representative Indinavir Clinical Trial Protocol (based
on early combination therapy studies)

Study Design: Phase Il randomized, controlled, clinical end-point study.
Participants: HIV-positive patients, often antiretroviral-naive or with limited prior treatment.

Treatment Regimen: Patients were typically randomized to receive a combination therapy,
such as Indinavir, zidovudine (AZT), and lamivudine (3TC), compared to a two-drug or
monotherapy regimen.
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e Assessments:

o Regular monitoring of plasma HIV-1 RNA levels (viral load) to determine the proportion of
patients achieving and maintaining viral suppression below a specified threshold (e.qg.,
<500 or <50 copies/mL).

o Regular monitoring of CD4+ T-cell counts to assess immune reconstitution.

o Monitoring for adverse events and laboratory abnormalities to assess safety and
tolerability.

o

Assessment of clinical progression to AIDS-defining illnesses or death.

Visualizations
HIV-1 Protease Inhibitor Signaling Pathway

» To cite this document: BenchChem. [L-756423: A Comparative Analysis of an Investigational
HIV-1 Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674085#|-756423-clinical-trial-data-and-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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